molecular formula C12H17F2NO3S2 B2649464 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1396746-33-0

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No.: B2649464
CAS No.: 1396746-33-0
M. Wt: 325.39
InChI Key: PXLSBDDPQOOBDF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core substituted with difluoro groups and a hydroxy-methylthio butyl side chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with 2,6-difluorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with an appropriate amine to introduce the sulfonamide group. The hydroxy-methylthio butyl side chain can be introduced through subsequent reactions involving alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The difluoro groups and the hydroxy-methylthio side chain may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the hydroxy-methylthio butyl side chain.

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide: Lacks the difluoro groups.

    2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide: Has a shorter side chain.

Uniqueness

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is unique due to the combination of difluoro groups and the hydroxy-methylthio butyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3S2/c1-12(16,6-7-19-2)8-15-20(17,18)11-9(13)4-3-5-10(11)14/h3-5,15-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLSBDDPQOOBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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